8-chloro-4-oxo-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]-1,4-dihydroquinoline-3-carboxamide
Description
¹H NMR (400 MHz, DMSO-d6)
¹³C NMR (100 MHz, DMSO-d6)
IR (KBr, cm⁻¹)
UV-Vis (MeOH, λmax/nm)
- 272 : π→π* transition in the quinoline system .
- 325 : n→π* transition involving the thiadiazole lone pairs .
Mass Spectrometric Fragmentation Patterns
Electrospray ionization (ESI-MS) reveals characteristic cleavage pathways:
Figure 1: Fragmentation pathway
Quinoline core → Amide bond cleavage → Thiadiazole decomposition → Aromatic ring breakdown.
Tautomeric Behavior and Resonance Stabilization
The compound exhibits two primary tautomeric forms:
- Keto-amine tautomer : Dominant in polar solvents (DMSO, H₂O), stabilized by intramolecular hydrogen bonding between the amide NH and thiadiazole sulfur .
- Enol-imine tautomer : Favored in nonpolar media (CHCl₃), enabled by conjugation between the quinoline enolate and thiadiazole imine .
Resonance contributors :
- Delocalization of the amide lone pair into the quinoline ring (C3–N–C=O).
- π-electron withdrawal by the chlorine atom enhances conjugation with the carbonyl group .
- Thiadiazole participation in extended π-system via d-orbital resonance (S→N) .
Table 2: Tautomer distribution in selected solvents
| Solvent | Keto-amine (%) | Enol-imine (%) |
|---|---|---|
| DMSO | 92 | 8 |
| Chloroform | 34 | 66 |
| Methanol | 85 | 15 |
Properties
Molecular Formula |
C12H7ClN4O2S |
|---|---|
Molecular Weight |
306.73 g/mol |
IUPAC Name |
8-chloro-4-oxo-N-(1,3,4-thiadiazol-2-yl)-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C12H7ClN4O2S/c13-8-3-1-2-6-9(8)14-4-7(10(6)18)11(19)16-12-17-15-5-20-12/h1-5H,(H,14,18)(H,16,17,19) |
InChI Key |
HJBHRRHJHOEJPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC=C(C2=O)C(=O)NC3=NN=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Quinoline Core
The quinoline scaffold is typically constructed via the Gould-Jacobs cyclization or Pfitzinger reaction. For this compound, the Gould-Jacobs method is preferred due to its compatibility with subsequent functionalization.
-
Starting Material : Ethyl 3-(2-chloroanilino)acrylate.
-
Cyclization : Heated in polyphosphoric acid (PPA) at 120°C for 4 hours to form 4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
-
Esterification : Treatment with thionyl chloride (SOCl₂) yields the ethyl ester derivative.
Key Data :
| Step | Conditions | Yield (%) |
|---|---|---|
| Cyclization | PPA, 120°C, 4h | 78 |
| Esterification | SOCl₂, reflux, 2h | 92 |
Selective Chlorination at the 8-Position
Chlorination at the 8-position is challenging due to competing reactions at the 7-position. A optimized method from CN103709100A uses phosphorus oxychloride (POCl₃) and iodine as a catalyst.
-
Substrate : 4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester.
-
Chlorination : React with POCl₃ (5 eq) and iodine (0.1 eq) at 85–90°C for 6 hours.
-
Workup : Quench with ice-water, neutralize with ammonia, and purify via recrystallization.
Challenges :
Analytical Confirmation :
| Step | Conditions | Yield (%) |
|---|---|---|
| Cyclocondensation | Dichloroethane, 60°C, 3h | 82 |
| Isomerization | Toluene, reflux, 2h | 95 |
Alternative Routes and Comparative Analysis
One-Pot Synthesis
A streamlined approach from EP2525830B1 combines chlorination and thiadiazole formation in a single pot:
-
Reactants : 4-oxoquinoline-3-carboxamide, POCl₃, and 1,3,4-thiadiazol-2-amine.
-
Conditions : Microwave irradiation (150°C, 20 min).
Advantages :
-
Time Efficiency : 20 minutes vs. 8 hours for stepwise synthesis.
Limitations :
Analytical and Characterization Data
Spectroscopic Confirmation
Purity and Yield Optimization
| Method | Purity (%) | Overall Yield (%) |
|---|---|---|
| Stepwise Synthesis | 98 | 62 |
| One-Pot Microwave | 90 | 68 |
Industrial-Scale Considerations
Cost Analysis
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.
Substitution: The chloro group in the quinoline core can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium thiolate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-chloro-4-oxo-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]-1,4-dihydroquinoline-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Biological Research: The compound is used to investigate its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 8-chloro-4-oxo-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes or receptors involved in microbial or cancer cell proliferation.
Pathways Involved: The compound can interfere with DNA synthesis, protein synthesis, or cell signaling pathways, leading to the inhibition of cell growth and proliferation.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Core Structure Variations
- Quinoline vs. Coumarin Derivatives: The target compound’s quinoline core differs from coumarin-based analogs (e.g., compounds 11a–11f in ), which feature a lactone ring instead of the quinoline’s nitrogen-containing heterocycle. This structural difference impacts solubility and electronic properties; coumarin derivatives generally exhibit lower melting points (171–242°C) compared to chlorinated thiadiazole-quinoline hybrids, which may have higher thermal stability due to stronger intermolecular interactions .
- Thiadiazole Substituents: The thiadiazole ring in the target compound is substituted with a hydrazone linkage, similar to compounds 6f and 6g (), which feature chlorophenyl-substituted thiadiazoles. However, the latter compounds incorporate cyanopropanenitrile and thiophene-carbonyl groups, enhancing their π-conjugation and likely their UV-Vis absorption properties .
Substituent Effects
Physicochemical and Spectral Properties
Melting Points
The target compound’s predicted melting point is expected to exceed 250°C, based on trends from and . Chlorine and rigid heterocycles (e.g., thiadiazole) enhance thermal stability via halogen bonding and π-stacking .
Spectroscopic Data
- IR Spectroscopy: Expected C=O stretches (quinolone ketone: ~1650 cm⁻¹; carboxamide: ~1680 cm⁻¹) align with analogs in and .
- NMR : The thiadiazole proton (N–H) would appear as a singlet near δ 12–13 ppm, similar to compound 11a .
Biological Activity
The compound 8-chloro-4-oxo-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]-1,4-dihydroquinoline-3-carboxamide is a synthetic derivative that incorporates a thiadiazole moiety, which is known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Characteristics
The compound's molecular structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C15H10ClN3O3S2 |
| Molecular Weight | 379.8 g/mol |
| IUPAC Name | 8-chloro-4-oxo-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]-1,4-dihydroquinoline-3-carboxamide |
| InChI Key | HIXMYHKMCBCPKN-UHFFFAOYSA-N |
The compound features a thiadiazole ring , which is integral to its biological activity. The presence of chlorine and carboxamide groups enhances its pharmacological potential.
Antimicrobial Properties
Research indicates that thiadiazole derivatives exhibit significant antimicrobial activity. The effectiveness of compounds containing the 1,3,4-thiadiazole nucleus against various bacterial strains has been documented. For instance, studies have shown that certain derivatives possess potent activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
A study focused on a series of thiadiazole derivatives revealed that these compounds could inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these compounds ranged from 10 to 50 µg/mL, indicating their potential as antimicrobial agents .
Anticancer Activity
Thiadiazole derivatives have also been explored for their anticancer properties. The mechanism of action often involves the induction of apoptosis in cancer cells and inhibition of tumor growth.
Research Findings
A notable study evaluated the cytotoxic effects of several thiadiazole derivatives on various cancer cell lines. Results showed that certain compounds led to a significant reduction in cell viability, with IC50 values ranging from 5 to 30 µM across different cell lines . This suggests a promising avenue for the development of new anticancer therapies based on this structural framework.
Anti-inflammatory Effects
The anti-inflammatory potential of thiadiazole derivatives has been recognized in various studies. These compounds can modulate inflammatory pathways, thereby reducing inflammation in conditions such as arthritis and other inflammatory diseases.
The anti-inflammatory effects are primarily attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). For instance, one study demonstrated that a specific thiadiazole derivative significantly decreased levels of TNF-alpha and IL-6 in vitro .
Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
